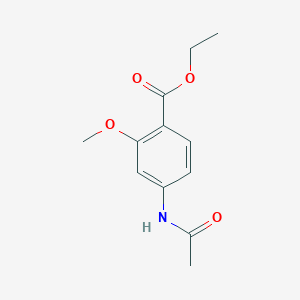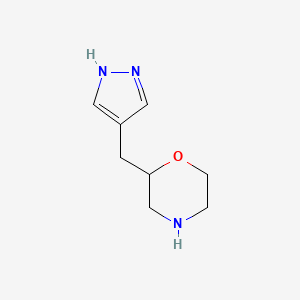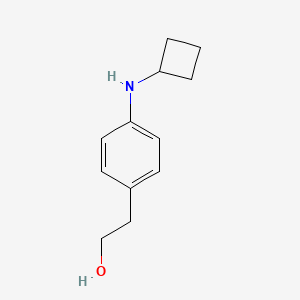![molecular formula C8H5BrN2O2 B12993278 4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12993278.png)
4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure with a bromine atom at the 4-position and a carboxylic acid group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid typically involves the construction of the pyrrolo[3,2-c]pyridine core followed by the introduction of the bromine atom and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize waste. The use of catalytic processes and green chemistry principles is also emphasized to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: The carboxylic acid group can be activated for coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions such as Suzuki and Heck reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Derivatives: Formed through nucleophilic substitution.
Oxidized and Reduced Forms: Resulting from redox reactions.
Coupled Products: Including amides and esters from coupling reactions.
Applications De Recherche Scientifique
4-Bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The bromine atom and carboxylic acid group play crucial roles in binding interactions and the overall activity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrrolo[2,3-c]pyridine: A closely related compound with a similar core structure but different substitution pattern.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
4-Bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological activities .
Propriétés
Formule moléculaire |
C8H5BrN2O2 |
|---|---|
Poids moléculaire |
241.04 g/mol |
Nom IUPAC |
4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-4-1-2-10-6(4)5(3-11-7)8(12)13/h1-3,10H,(H,12,13) |
Clé InChI |
BKLYPKOFDXHVMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1C(=NC=C2C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12993204.png)

![tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12993212.png)
![7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12993216.png)
![(R)-7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B12993225.png)
![2-Methyl-4-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12993232.png)


![5'-Bromo-2',3'-dihydrospiro[cyclobutane-1,1'-inden]-2'-amine](/img/structure/B12993240.png)

![4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B12993257.png)


